N'-(4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide
Description
Properties
IUPAC Name |
N'-(4-methoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c1-22-12-7-4-8-14-15(12)18-17(25-14)20-19-16(21)13-9-23-10-5-2-3-6-11(10)24-13/h2-8,13H,9H2,1H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLRMPWNFMVGNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3COC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801326184 | |
| Record name | N'-(4-methoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801326184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24815253 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
851978-50-2 | |
| Record name | N'-(4-methoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801326184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary targets of N’-(4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide are the quorum sensing pathways in Gram-negative bacteria. These pathways are used by bacteria to respond to external factors such as nutrient availability and defense mechanisms, and to coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis.
Mode of Action
N’-(4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide interacts with its targets by inhibiting quorum sensing. This inhibition disrupts bacterial cell-cell communication, thereby preventing the coordination of behaviors such as biofilm formation and pathogenesis.
Biochemical Pathways
The compound affects the quorum sensing pathways in Gram-negative bacteria. These pathways involve small molecules termed signal molecules or autoinducers for cell-cell communication. By inhibiting these pathways, N’-(4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide prevents the formation of biofilm, reduces the production of toxins, and discourages bacteria from developing future resistance.
Result of Action
The molecular and cellular effects of N’-(4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide’s action include the disruption of bacterial cell-cell communication and the prevention of behaviors such as biofilm formation and pathogenesis. This results in a reduction in the production of toxins and discourages bacteria from developing future resistance.
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been reported to interact with various enzymes, proteins, and other biomolecules. For instance, some thiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, which play a key role in inflammation.
Cellular Effects
The cellular effects of N’-(4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide are currently unknown. Thiazole derivatives have been reported to exhibit a variety of effects on cells. For example, some thiazole derivatives have been found to induce apoptosis in cancer cells.
Biological Activity
N'-(4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide is a complex organic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, synthesis, and potential therapeutic applications.
Structural Overview
The compound features a benzo[d]thiazole moiety linked to a 2,3-dihydrobenzo[b][1,4]dioxine core via a hydrazide linkage. This unique structural combination is believed to enhance its biological activity compared to other similar compounds. The molecular formula of the compound is .
Synthesis
The synthesis of this compound typically involves multi-step reactions. A common method includes the reaction of 4-methoxy-2-aminobenzothiazole with 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid chloride. Characterization techniques such as NMR and IR spectroscopy are employed to confirm the structure of the synthesized compound .
Anticancer Properties
Research indicates that compounds with structural similarities to this compound exhibit significant anticancer activity. For example:
- Cell Proliferation Inhibition : Studies have shown that derivatives containing benzothiazole structures can inhibit the proliferation of various cancer cell lines, including A431 and A549 .
- Apoptosis Induction : At concentrations of 1-4 μM, certain benzothiazole derivatives have demonstrated the ability to promote apoptosis and induce cell cycle arrest in cancer cells .
Antimicrobial Activity
The compound also displays antimicrobial properties. Similar compounds have been evaluated for their effectiveness against bacterial pathogens:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Mercaptobenzothiazole | Benzothiazole moiety | Antimicrobial |
| 3-Amino-2-benzothiazole | Amino group substitution | Anticancer |
| 6-Bromo-2-benzothiazole | Halogen substitution | Antiparasitic |
The unique combination of functional groups in this compound may enhance its antimicrobial efficacy compared to other derivatives lacking these features .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, preliminary studies suggest that this compound may possess anti-inflammatory properties. The modulation of inflammatory cytokines such as IL-6 and TNF-α has been observed in related compounds .
Case Studies and Research Findings
Several studies have documented the biological activities of related compounds:
- Benzothiazole Derivatives : A study synthesized novel benzothiazole derivatives that exhibited promising anticancer activity against multiple human cancer cell lines. The derivatives showed significant inhibition of cell migration and reduced pro-inflammatory cytokine levels .
- Hydrazone Analogues : Research on hydrazone analogues indicated that modifications in the benzothiazole nucleus could enhance anticancer activity significantly compared to unmodified structures .
- Multi-target Potential : The presence of both benzothiazole and dioxine moieties suggests potential multi-target interactions within biological systems, providing a broader therapeutic profile .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzothiazole Ring
The benzothiazole moiety is a critical pharmacophore. Modifying its substituents alters physicochemical and biological properties:
- N'-(4-Fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide (CAS: 851979-00-5): A single fluorine substituent balances lipophilicity and solubility, suggesting intermediate bioavailability compared to methoxy and difluoro analogs .
Table 1: Substituent Effects on Benzothiazole Derivatives
| Compound (CAS) | Substituent | Solubility (pH 7.4) | LogP* (Predicted) |
|---|---|---|---|
| 851978-50-2 (Target Compound) | 4-OCH₃ | Not reported | 3.2 |
| 851988-47-1 | 4,6-F₂ | 0.4 µg/mL | 2.8 |
| 851979-00-5 | 4-F | Not reported | 3.0 |
*LogP values estimated using fragment-based methods.
Comparison with Non-Benzodioxine Carbohyrazides
Compounds lacking the benzodioxane core but retaining the carbohydrazide-thiazole scaffold exhibit distinct properties:
- (R)-N’-(4-Nitrobenzoyl)-2-(4-Methoxyphenyl)-4,5-dihydrothiazole-4-carbohydrazide (III-4): This derivative shows antifungal activity against Phytophthora capsici (EC₅₀: 12.7 µg/mL) .
- N-[2-Phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides: These analogs demonstrate broad antimicrobial activity (MIC: 10.7–21.4 µmol/mL) due to the thiazolidinone ring enhancing hydrogen-bonding capacity .
Q & A
Q. Basic
- : Key signals include the methoxy group (~3.8 ppm, singlet), dihydrodioxine protons (4.2–4.5 ppm, multiplet), and thiazole NH (10.2 ppm, broad) .
- IR Spectroscopy: Confirm hydrazide C=O stretch (~1650 cm) and NH bending (~1550 cm) .
- Elemental Analysis: Carbon/nitrogen ratios must align with theoretical values (e.g., C: 54.2%, N: 12.6% for CHNOS) .
How does X-ray crystallography complement NMR for resolving conformational ambiguities in the carbohydrazide moiety?
Q. Advanced
- Crystallography: Resolves E/Z isomerism in the hydrazide bond. For example, a study on analogous compounds showed the E-configuration predominates due to steric hindrance, with bond angles of 120–125° .
- NMR Limitations: Overlapping signals in crowded aromatic regions (6.5–8.5 ppm) may obscure diastereomers, necessitating crystallographic validation .
What in vitro assays are recommended for initial evaluation of biological activity?
Q. Basic
- Anticancer Screening: MTT assays against ovarian (A2780) and breast (MCF-7) cancer lines, with IC values compared to reference drugs (e.g., cisplatin) .
- Antioxidant Activity: DPPH radical scavenging (EC < 50 µM indicates potency) .
- Enzyme Inhibition: Adenylyl cyclase inhibition assays (e.g., AC1/AC8 isoforms) using fluorescence-based cAMP detection .
How can molecular docking predict binding modes to therapeutic targets like heat shock factor 1 (HSF1)?
Q. Advanced
- Protocol: Dock the compound into the HSF1 DNA-binding domain (PDB: 3LAL) using AutoDock Vina. Key interactions include hydrogen bonding between the carbohydrazide NH and Asp, and π-π stacking of the methoxybenzothiazole with Phe .
- Validation: Compare docking scores (e.g., ΔG = -9.2 kcal/mol) to known inhibitors (e.g., NXP800: ΔG = -10.1 kcal/mol) .
What strategies mitigate discrepancies in biological activity data across studies?
Q. Advanced
- Source Analysis: Verify compound purity (HPLC >98%) and storage conditions (2–8°C in amber vials to prevent hydrazide oxidation) .
- Assay Standardization: Use internal controls (e.g., doxorubicin for cytotoxicity) and replicate experiments in ≥3 independent trials .
- Meta-Analysis: Cross-reference IC values from analogous compounds (e.g., 9c in showed 12 µM vs. 28 µM in a conflicting study due to differing cell passage numbers) .
How are stability and degradation profiles assessed under physiological conditions?
Q. Advanced
- Simulated Gastric Fluid (SGF): Incubate at pH 1.2 (37°C, 2h). LC-MS monitors hydrolysis of the carbohydrazide to carboxylic acid (RT shift from 8.2 to 6.7 min) .
- Plasma Stability: Incubate in human plasma (37°C, 24h). >80% remaining indicates suitability for in vivo studies .
What computational tools model the compound’s ADMET properties?
Q. Advanced
- SwissADME: Predicts moderate permeability (LogP = 2.8) and CYP3A4 inhibition risk (Score = 0.72) .
- ProTox-II: Flags potential hepatotoxicity (Probability = 65%) due to the thiazole moiety, necessitating in vivo validation .
How does substituent variation on the benzothiazole ring impact bioactivity?
Q. Advanced
- Case Study: Replacing 4-methoxy with 4-ethoxy () reduced anticancer activity (IC from 8 µM to 22 µM), while 4-bromo enhanced potency (IC = 5 µM) due to increased lipophilicity (LogP 3.1 vs. 2.8) .
- SAR Trend: Electron-donating groups (e.g., -OCH) improve solubility but may reduce membrane penetration, necessitating a balance in lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
